5-Chloroisoquinoline-1-carboxylic acid
Overview
Description
5-Chloroisoquinoline-1-carboxylic acid is an organic compound with the CAS Number: 1179149-33-7 . It has a molecular weight of 207.62 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H6ClNO2/c11-8-3-1-2-7-6 (8)4-5-12-9 (7)10 (13)14/h1-5H, (H,13,14)
. This indicates that the compound contains 10 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . Physical and Chemical Properties Analysis
Carboxylic acids, such as this compound, are polar due to the presence of two electronegative atoms . They incorporate a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .Scientific Research Applications
Antitubercular Activity
5-Chloroisoquinoline-1-carboxylic acid is used in the synthesis of antitubercular compounds. A novel series of compounds, 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, were synthesized and evaluated for their activity against Mycobacterium tuberculosis. These compounds demonstrated promising antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2020).
Colorimetric Reagent for Ruthenium
5-Hydroxyquinoline-8-carboxylic acid, derived from a similar isoquinoline structure, has been used as a colorimetric reagent for ruthenium detection. This compound was effective in quantitatively determining ruthenium in solutions (Breckenridge & Singer, 1947).
Inhibition of 5-Lipoxygenase Product Synthesis
A class of inhibitors for 5-lipoxygenase (5-LO) product synthesis, based on the structure of pirinixic acid, includes derivatives of isoquinoline. These compounds are potential suppressors of 5-LO product formation and may have implications in treating inflammatory and allergic diseases (Werz et al., 2008).
Antimicrobial Properties
This compound derivatives, specifically [1,4]Diazepino[2,3-h]quinolone carboxylic acids, have shown interesting antibacterial activity, mainly against Gram-positive strains. Certain compounds exhibited significant antibacterial and antifungal activities (Al-Hiari et al., 2008).
Inhibition of Poly(ADP-Ribose) Polymerases
5-Aminoisoquinolin-1-one, synthesized from 1-chloroisoquinoline, is a water-soluble inhibitor of poly(ADP-ribose) polymerases (PARPs). This compound has shown significant protective activity in various disease models, indicating its potential in pharmaceutical applications (Threadgill, 2015).
Mass Spectrometric Analysis
1-Chloro-4-hydroxy-isoquinoline-3-carboxylic acid, a derivative of this compound, has been used in mass spectrometric studies. Its unique properties make it useful for the characterization of compounds or metabolic products in clinical, forensic, or doping control analysis (Thevis et al., 2008).
Safety and Hazards
The safety information for 5-Chloroisoquinoline-1-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Relevant Papers The relevant papers for this compound are not specified in the available resources .
Properties
IUPAC Name |
5-chloroisoquinoline-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-3-1-2-7-6(8)4-5-12-9(7)10(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMZDKJEIQAZIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=O)O)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731395 | |
Record name | 5-Chloroisoquinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179149-33-7 | |
Record name | 5-Chloroisoquinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloroisoquinoline-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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